molecular formula C7H10O6 B579409 Inositol mono orthoformate CAS No. 15585-04-3

Inositol mono orthoformate

Cat. No.: B579409
CAS No.: 15585-04-3
M. Wt: 190.151
InChI Key: KAXHBBXQFNRUAE-XKJLXWSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inositol mono orthoformate is a derivative of inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the presence of an orthoformate group attached to the inositol ring.

Mechanism of Action

The mechanism of action of Inositol mono orthoformate involves the formation of a 1,2-bridged five-membered ring dioxolanylium ion intermediate observed by NMR spectroscopy . This leads to the formation of 2-O-acyl myo-inositol products .

Future Directions

Inositol mono orthoformate and other myo-inositol orthoesters have been extensively utilized as synthetic precursors for inositol derivatives . They provide valuable precursors for rapid and highly efficient routes to biologically interesting and anticancer properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol mono orthoformate can be synthesized through the reaction of inositol with orthoformic acid esters under acidic conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the orthoformate group. One common method involves the use of trimethyl orthoformate in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Inositol mono orthoformate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Acid hydrolysis is a common reaction, leading to the cleavage of the orthoformate group and the formation of inositol derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various inositol derivatives, such as inositol phosphates and acylated inositol compounds. These products are valuable intermediates in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Uniqueness: Inositol mono orthoformate is unique due to its specific structure, which allows for selective hydrolysis and subsequent functionalization of the inositol ring. This makes it a valuable intermediate in the synthesis of complex inositol derivatives with potential biological activity .

Properties

IUPAC Name

(4S,6R)-2,9,10-trioxatricyclo[5.2.1.03,8]decane-4,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c8-1-2(9)4-6-5(3(1)10)12-7(11-4)13-6/h1-10H/t1?,2-,3+,4?,5?,6?,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXHBBXQFNRUAE-XKJLXWSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C2C3C(C1O)OC(O2)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1(C([C@@H](C2C3C1OC(O2)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.